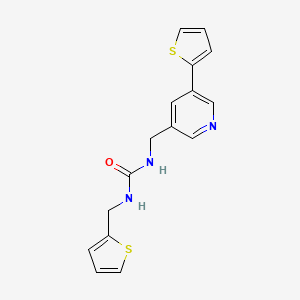
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with thiophene groups and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of Thiophene Groups: Thiophene groups can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of the Urea Moiety: The urea moiety can be introduced by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反应分析
Types of Reactions
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.
Pyridine derivatives: Compounds with pyridine rings, such as nicotinamide.
Urea derivatives: Compounds with urea moieties, such as N,N’-dimethylurea.
Uniqueness
1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of a pyridine ring with thiophene groups and a urea moiety. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or unique electronic properties, making it valuable for various applications.
属性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-11-14-3-1-5-21-14)18-9-12-7-13(10-17-8-12)15-4-2-6-22-15/h1-8,10H,9,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSQFRBSHAWHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2660529.png)
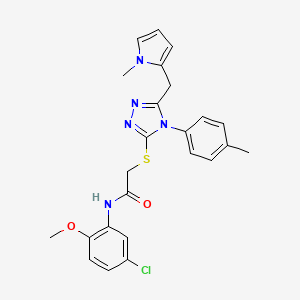
![[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol](/img/structure/B2660531.png)
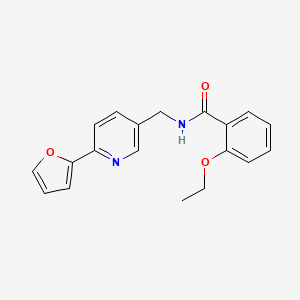
![1-Cyclohexyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2660533.png)

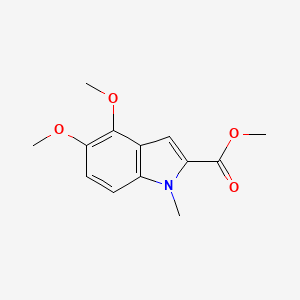
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2660539.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2660541.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)
![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)
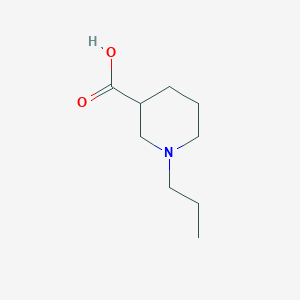
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)
![2-fluoro-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2660552.png)
